molecular formula C32H44F3N3O2S B1673469 氟奋乃静癸酸酯 CAS No. 5002-47-1

氟奋乃静癸酸酯

货号: B1673469
CAS 编号: 5002-47-1
分子量: 591.8 g/mol
InChI 键: VIQCGTZFEYDQMR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

氟奋乃静癸酸酯是氟奋乃静的一种长效酯,氟奋乃静是一种吩噻嗪衍生物,主要用作抗精神病药物。 它常用于治疗慢性精神疾病,尤其是精神分裂症 该化合物以其延长的作用时间而闻名,使其适用于需要长期神经抑制剂治疗的患者 .

科学研究应用

Clinical Applications

1. Management of Schizophrenia
Fluphenazine decanoate is primarily indicated for the treatment of chronic schizophrenia. It is often prescribed for patients who have shown a favorable response to oral forms of fluphenazine but require long-term maintenance therapy. The medication helps to stabilize mood and reduce episodes of psychosis, including hallucinations and delusions .

2. Long-acting Injectable Formulation
The long-acting nature of fluphenazine decanoate makes it advantageous in treating patients with poor medication adherence. By providing a sustained release of the active ingredient, it minimizes the risk of relapse associated with missed doses .

Pharmacological Properties

Fluphenazine decanoate exhibits potent antipsychotic effects by modulating neurotransmitter activity in the brain, particularly dopamine pathways. Its pharmacokinetics allow for a duration of action lasting approximately four to six weeks after administration, which is longer than many other antipsychotic medications available on the market .

Side Effects and Considerations

Despite its therapeutic benefits, fluphenazine decanoate can induce several side effects, including extrapyramidal symptoms (EPS), sedation, and cardiovascular issues such as bradycardia. A notable case study reported bradycardia occurring 36 hours post-administration in a 29-year-old patient, highlighting the need for careful cardiac monitoring when initiating treatment .

Case Studies

Case Study: Bradycardia Induced by Fluphenazine Decanoate
A 29-year-old man developed significant bradycardia (pulse rate 46 bpm) following administration of fluphenazine decanoate. After discontinuation of the medication, his heart rate normalized over three weeks. This case emphasizes the importance of monitoring cardiovascular health in patients receiving this antipsychotic .

Patient Profile Initial Symptoms Medication Administered Outcome
29-year-old maleAbdominal pain, weight lossFluphenazine decanoate (injection)Bradycardia observed; medication discontinued; heart rate normalized after 21 days

生化分析

Biochemical Properties

Fluphenazine decanoate interacts with various biomolecules in the body. It primarily blocks postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . It also depresses the release of hypothalamic and hypophyseal hormones . This interaction affects basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .

Cellular Effects

Fluphenazine decanoate has various effects on cells. It influences cell function by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . This can lead to changes in cell signaling pathways, gene expression, and cellular metabolism . It can also cause movement problems, sleepiness, depression, and increased weight .

Molecular Mechanism

The molecular mechanism of action of fluphenazine decanoate involves blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . This blockade depresses the release of hypothalamic and hypophyseal hormones . It is believed to depress the reticular activating system, thus affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .

Temporal Effects in Laboratory Settings

The basic effects of fluphenazine decanoate appear to be no different from those of fluphenazine hydrochloride, with the exception of duration of action . The esterification of fluphenazine markedly prolongs the drug’s duration of effect without unduly attenuating its beneficial action .

Dosage Effects in Animal Models

In animal models, the effects of fluphenazine decanoate vary with different dosages . Horses, for example, seem to be more sensitive to fluphenazine decanoate on a milligram per kilogram basis and generally require a smaller dose per body weight than do humans to achieve the desired effect .

Metabolic Pathways

Fluphenazine decanoate is extensively metabolized . The metabolic pathways involve aromatic hydroxylation, S- and N-oxidation, N-desalkylation, and glucuronidation . It is metabolized in the liver and excreted in both the urine and the feces .

Transport and Distribution

Fluphenazine decanoate is transported and distributed within cells and tissues . It crosses the blood-brain barrier and placenta . The distribution of fluphenazine decanoate is influenced by its high protein-binding property in plasma .

Subcellular Localization

Given its mechanism of action, it is likely to be localized in areas where dopaminergic D1 and D2 receptors are present, such as the postsynaptic membrane of neurons in the brain .

准备方法

合成路线和反应条件

氟奋乃静癸酸酯是通过氟奋乃静与癸酸的酯化反应合成的。 反应通常使用脱水剂,例如二环己基碳二酰亚胺 (DCC),以促进酯键的形成 。 反应在无水条件下进行,以防止酯键水解。

工业生产方法

在工业环境中,氟奋乃静癸酸酯是通过将氟奋乃静溶解在合适的溶剂中,然后加入癸酸和脱水剂来生产的。 将反应混合物在受控温度下搅拌,直到酯化反应完成。 然后通过重结晶或色谱法纯化产品以获得高纯度的化合物 .

化学反应分析

反应类型

氟奋乃静癸酸酯会发生多种类型的化学反应,包括:

常用试剂和条件

主要形成的产物

这些反应形成的主要产物包括氟奋乃静的各种氧化和还原形式,以及取代的吩噻嗪衍生物 .

相似化合物的比较

类似化合物

独特性

氟奋乃静癸酸酯的独特之处在于其长效性质,与其他抗精神病药物相比,其给药频率更低。 这使其特别适用于难以坚持每日服药方案的患者 .

生物活性

Fluphenazine decanoate is a long-acting injectable antipsychotic medication primarily used in the treatment of schizophrenia. It is a decanoate ester of fluphenazine, a trifluoromethyl phenothiazine derivative, designed to provide sustained therapeutic effects while minimizing the frequency of administration. This article explores the biological activity of fluphenazine decanoate, focusing on its pharmacological properties, therapeutic efficacy, side effects, and case studies.

Fluphenazine decanoate has the chemical formula C32H44F3N3O2SC_{32}H_{44}F_{3}N_{3}O_{2}S and a molecular weight of 591.8 g/mol. The drug is administered intramuscularly or subcutaneously in a sesame oil vehicle, which allows for slow release into the bloodstream. The mechanism by which fluphenazine exerts its therapeutic effects is not completely understood; however, it is known to antagonize dopamine D2 receptors in the central nervous system (CNS), which is crucial for its antipsychotic action .

Pharmacokinetics

The pharmacokinetic profile of fluphenazine decanoate indicates a rapid rise in plasma levels post-injection, followed by a prolonged elimination half-life. A study involving nine outpatients demonstrated that steady-state concentrations were achieved within 2-4 weeks of regular administration . This property makes fluphenazine decanoate particularly useful for patients requiring consistent medication adherence.

Therapeutic Efficacy

Fluphenazine decanoate has been shown to be effective in managing schizophrenia symptoms. A systematic review of 73 randomized controlled trials involving 4870 participants indicated that while fluphenazine decanoate does not significantly differ from placebo in reducing mortality or relapse rates over six months to one year, it may reduce relapse rates in some long-term studies . Moreover, it produced fewer movement disorder effects compared to other oral antipsychotics .

Side Effects and Case Studies

Despite its efficacy, fluphenazine decanoate is associated with several side effects. Notably, cardiovascular complications such as bradycardia have been documented. In one case study, a 29-year-old male patient developed bradycardia (pulse rate of 46 bpm) 36 hours after administration of fluphenazine decanoate. After discontinuation of the drug, his heart rate normalized within three weeks . This highlights the importance of monitoring cardiovascular health in patients receiving this medication.

Table: Reported Side Effects of Fluphenazine Decanoate

Side EffectDescription
BradycardiaDecreased heart rate; requires monitoring
Extrapyramidal symptomsMovement disorders such as tremors and rigidity
SedationLess sedative than other phenothiazines
HypotensionRisk exists but less common than with older drugs

Research Findings

Recent studies have explored additional biological activities of fluphenazine beyond its antipsychotic properties. Research indicates that it exhibits biocidal and virucidal activities, as well as potential antitumor properties . In vitro studies showed that fluphenazine solutions reduced cell viability in SH-SY5Y neuroblastoma cells in a concentration-dependent manner, suggesting possible applications in cancer treatment .

属性

IUPAC Name

2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethyl decanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H44F3N3O2S/c1-2-3-4-5-6-7-8-14-31(39)40-24-23-37-21-19-36(20-22-37)17-11-18-38-27-12-9-10-13-29(27)41-30-16-15-26(25-28(30)38)32(33,34)35/h9-10,12-13,15-16,25H,2-8,11,14,17-24H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIQCGTZFEYDQMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H44F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7023069
Record name Fluphenazine decanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

591.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5002-47-1
Record name Fluphenazine decanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5002-47-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluphenazine decanoate [USP:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005002471
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluphenazine decanoate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169510
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Fluphenazine decanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fluphenazine O-decanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.339
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLUPHENAZINE DECANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FMU62K1L3C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fluphenazine decanoate
Reactant of Route 2
Reactant of Route 2
Fluphenazine decanoate
Reactant of Route 3
Reactant of Route 3
Fluphenazine decanoate
Reactant of Route 4
Reactant of Route 4
Fluphenazine decanoate
Reactant of Route 5
Reactant of Route 5
Fluphenazine decanoate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Fluphenazine decanoate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。